molecular formula C17H18INO B5085704 2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide

2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide

Cat. No.: B5085704
M. Wt: 379.23 g/mol
InChI Key: LFSIXHWGDRLHTD-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom attached to the benzene ring, along with a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide typically involves the iodination of a precursor compound, followed by the introduction of the benzamide group. One common method involves the reaction of 2-methyl-6-propan-2-ylphenylamine with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and benzamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-methylbenzamide
  • 2-Iodo-N-(2-propynyl)benzamide
  • 3-Iodo-N-(2-methyl-1-(methylsulfonyl)propan-2-yl)-N-(2-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)phenyl)phthalamide

Uniqueness

2-Iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSIXHWGDRLHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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